molecular formula C16H20N4O B278905 N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278905
M. Wt: 284.36 g/mol
InChI Key: QIUUNFDYCXVCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CTZ, is a chemical compound that belongs to the class of triazole derivatives. CTZ is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. CTZ has been extensively studied for its potential use in the treatment of erectile dysfunction (ED), pulmonary hypertension, and other cardiovascular diseases.

Mechanism of Action

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a potent and selective inhibitor of PDE5, which is responsible for the degradation of cGMP in the smooth muscle cells of the corpus cavernosum. By inhibiting PDE5, N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide increases the levels of cGMP, leading to relaxation of the smooth muscle and increased blood flow to the penis. N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also has vasodilatory effects on the pulmonary arteries, which improves exercise capacity and hemodynamics in patients with pulmonary hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide are primarily related to its inhibition of PDE5 and subsequent increase in cGMP levels. N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to improve erectile function in patients with ED, as well as improve exercise capacity and hemodynamics in patients with pulmonary hypertension. N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to have anti-inflammatory and anti-oxidative effects in various animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments include its potent and selective inhibition of PDE5, as well as its well-established pharmacological profile. The limitations of using N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments include its high cost, limited availability, and potential for off-target effects.

Future Directions

There are several future directions for research on N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the potential use of N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of interest is the development of novel N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide analogs with improved pharmacological properties and reduced side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-oxidative effects of N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

Synthesis Methods

The synthesis of N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the condensation of 4-methylbenzylhydrazine with cyclohexanone to form the intermediate cyclohexylidenehydrazine. The latter is then reacted with ethyl acetoacetate to yield the corresponding 1,2,4-triazole derivative. The final step involves the carboxylation of the triazole ring with chloroacetyl chloride to form N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been widely studied for its potential use in the treatment of ED, pulmonary hypertension, and other cardiovascular diseases. N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to increase the levels of cGMP in the smooth muscle cells of the corpus cavernosum, leading to relaxation of the smooth muscle and increased blood flow to the penis. N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve exercise capacity and hemodynamics in patients with pulmonary hypertension.

properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

N-cyclohexyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H20N4O/c1-12-7-9-14(10-8-12)20-11-17-15(19-20)16(21)18-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,21)

InChI Key

QIUUNFDYCXVCMV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.